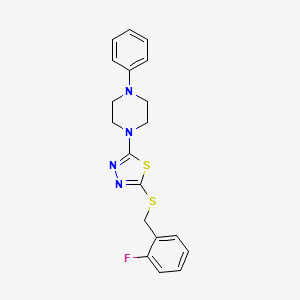

2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4S2/c20-17-9-5-4-6-15(17)14-25-19-22-21-18(26-19)24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJCMLQHNZNFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzyl chloride with thiourea to form 2-(2-fluorobenzylthio)-1,3,4-thiadiazole. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified thiadiazole derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis of 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

The synthesis typically involves the reaction of 2-fluorobenzyl thiol with appropriate thiadiazole precursors. The structural integrity of the compound is confirmed using spectroscopic methods such as IR and NMR spectroscopy. The molecular formula is with a molecular weight of approximately 438.52 g/mol.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests potent activity .

| Microorganism | MIC (μmol/mL) |

|---|---|

| Staphylococcus aureus | 0.0619 |

| Bacillus cereus | Varies |

| Candida albicans | Varies |

| Aspergillus niger | Varies |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). These studies often employ molecular docking techniques to predict binding affinities to targets like dihydrofolate reductase (DHFR), which is crucial for cellular proliferation .

Structure-Activity Relationship (SAR)

Studies suggest that modifications on the thiadiazole ring or piperazine substituents can significantly influence biological activity. For example, varying the aryl substituents can lead to enhanced antibacterial or anticancer efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, a series of thiadiazole derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria using a disc diffusion method. The results demonstrated that specific modifications led to increased potency against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives involving molecular docking studies which revealed strong interactions with DHFR, suggesting potential as chemotherapeutic agents against various cancers .

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-Chlorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

- 2-((2-Bromobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

- 2-((2-Methylbenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Uniqueness

2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 345.45 g/mol. The structure features a thiadiazole ring substituted with a fluorobenzyl group and a phenylpiperazine moiety, which are critical for its biological activity.

Biological Activities

Research indicates that compounds containing the thiadiazole ring exhibit various biological activities:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives can demonstrate significant antimicrobial properties. For instance, some derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The presence of the thiadiazole ring enhances the interaction with microbial targets due to its unique electronic properties.

Anticonvulsant Activity

Thiadiazole derivatives have been investigated for their anticonvulsant effects. A study focusing on related compounds highlighted the importance of the substituents on the thiadiazole ring for enhancing anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems or ion channels involved in seizure activity.

Anticancer Activity

The anticancer potential of thiadiazoles has also been documented. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a significant area of interest.

The mechanisms by which this compound exerts its biological effects may involve:

- Receptor Modulation : Interaction with specific receptors (e.g., serotonin receptors) that play roles in mood regulation and seizure control.

- Enzyme Inhibition : Inhibition of enzymes such as carbonic anhydrase or certain kinases involved in cancer progression.

- Ion Channel Interaction : Modulating ion channels that affect neuronal excitability and neurotransmitter release.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key findings include:

- Substituent Effects : The nature and position of substituents on the thiadiazole ring significantly influence potency and selectivity.

- Linker Variations : Variations in the piperazine moiety can lead to different pharmacological profiles.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 12.5 | |

| Compound B | Anticonvulsant | 8.0 | |

| Compound C | Anticancer | 15.0 |

Case Studies

Several case studies have documented the biological activities of related thiadiazole compounds:

- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with MIC values ranging from 10 to 30 µg/mL.

- Anticonvulsant Evaluation : In a study utilizing the maximal electroshock (MES) model, certain derivatives exhibited potent anticonvulsant activity with ED50 values indicating effective protection against seizures.

- Anticancer Trials : Compounds were screened against various cancer cell lines (e.g., MCF-7 breast cancer cells), revealing IC50 values between 5 to 20 µM, suggesting strong cytotoxicity.

Q & A

Q. What structural modifications enhance its selectivity for kinase vs. non-kinase targets?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 2-fluorobenzyl group with bulkier substituents (e.g., 2-naphthyl) to sterically block off-target binding .

- Piperazine ring functionalization : Introduce sulfonamide or acyl groups to modulate hydrogen-bonding interactions with kinase ATP pockets .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.